

Cross-Reactivity of ACTH (4-11): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Acth (4-11)

CAS No.: 67224-41-3

Cat. No.: B15618585

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptide fragments is crucial for assessing potential off-target effects and informing drug design. This guide provides a comparative analysis of the adrenocorticotrophic hormone fragment, **ACTH (4-11)**, and its interaction with various peptide receptors, primarily focusing on the melanocortin receptor family.

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland. Beyond its primary role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), ACTH and its fragments can interact with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R), which are involved in a wide range of physiological processes including pigmentation, inflammation, and energy homeostasis. The fragment **ACTH (4-11)**, with the sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, contains the core melanocortin-binding motif (His-Phe-Arg-Trp). However, extensive research indicates that this short peptide exhibits significantly reduced affinity and functional activity at these receptors compared to the full-length hormone.

Quantitative Comparison of Peptide Receptor Interactions

Precise quantitative binding and functional data for the isolated **ACTH (4-11)** fragment are scarce in publicly available literature, likely due to its observed low potency. The available data, primarily qualitative, suggests that **ACTH (4-11)** has minimal cross-reactivity with melanocortin receptors. For comparative purposes, the following tables summarize the known activity of full-length ACTH and related fragments.

Table 1: Binding Affinity (K_i in nM) of ACTH and its Fragments for Melanocortin Receptors

Peptide	MC1R	MC3R	MC4R	MC5R
ACTH (1-24)	~1-10	~10-100	~10-100	~100-1000
α-MSH	~0.1-1	~1-10	~1-10	~0.1-1
ACTH (4-11)	Very High (>10,000)	Not Reported	Not Reported	Not Reported
ACTH (11-24)	>100,000	>100,000	>100,000	>100,000

Note: Data is compiled from multiple sources and should be considered approximate. "Very High" indicates that the affinity is too low to be accurately measured in standard binding assays.

Table 2: Functional Activity (EC₅₀ in nM) of ACTH and its Fragments at Melanocortin Receptors

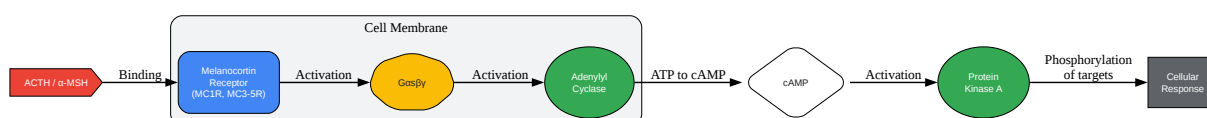
Peptide	MC1R	MC2R	MC3R	MC4R	MC5R
ACTH (1-24)	~1-10	~0.1-1	~10-100	~10-100	~100-1000
α-MSH	~0.1-1	No Activity	~1-10	~1-10	~0.1-1
ACTH (4-11)	>1000 (weak partial agonism)	Not Reported	Not Reported	Not Reported	Not Reported

Note: Data is compiled from multiple sources and should be considered approximate. ">1000" indicates very low potency.

Based on available data, **ACTH (4-11)** demonstrates a significant loss of binding affinity and functional potency at the melanocortin receptors. One study indicates that **ACTH (4-11)** loses almost all binding activity at the MC1R[1]. Another study reported weak α -melanocyte-stimulating hormone (α -MSH) like potency for **ACTH (4-11)** only at high concentrations of 100 and 1000 nM in a melanocyte differentiation assay, which is a functional readout of MC1R activation[1][2]. This suggests that while the core binding motif is present, the surrounding amino acids in the full-length ACTH and α -MSH peptides are critical for high-affinity binding and receptor activation. Other short ACTH fragments, such as ACTH (11-24), have also been shown to be devoid of binding activity at melanocortin receptors at concentrations as high as 100 μ M.

Signaling Pathways of Melanocortin Receptors

The melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) are G protein-coupled receptors (GPCRs) that primarily couple to the $G_{\alpha s}$ subunit. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.



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Figure 1. Simplified signaling pathway of melanocortin receptors (MC1R, MC3R, MC4R, MC5R).

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

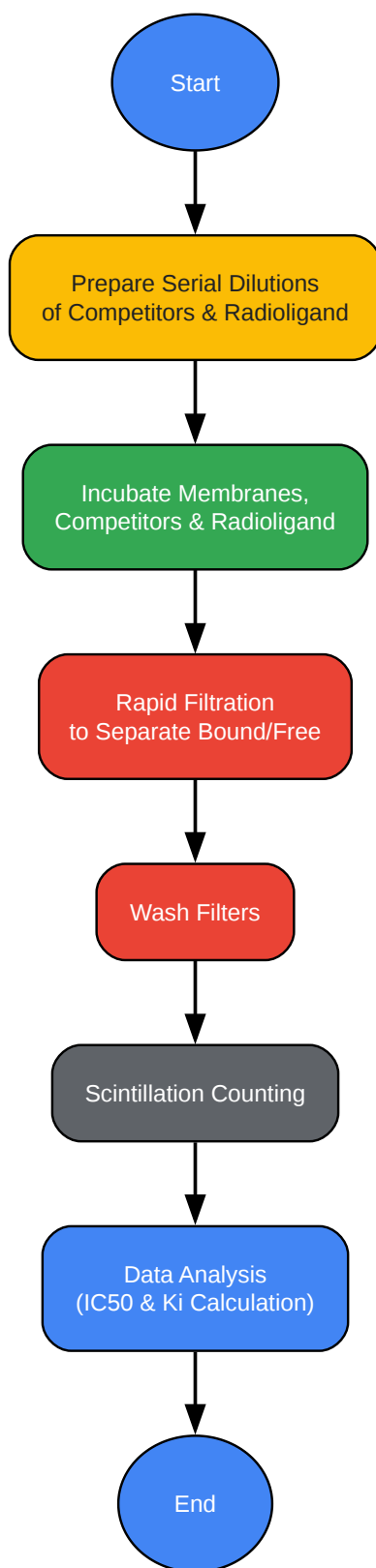
Materials:

- HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).
- Membrane preparation from these cells.
- Radioligand: [125 I]NDP- α -MSH (a high-affinity, non-selective melanocortin receptor agonist).
- Unlabeled competitor peptides: **ACTH (4-11)**, full-length ACTH, α -MSH.
- Binding buffer: 25 mM HEPES, 2.5 mM CaCl_2 , 1.5 mM MgCl_2 , 0.2% BSA, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid and a scintillation counter.

Procedure:

- Prepare serial dilutions of the unlabeled competitor peptides (**ACTH (4-11)**, ACTH, α -MSH) in binding buffer.
- In a 96-well plate, add a constant amount of cell membrane preparation to each well.
- Add the various concentrations of the unlabeled competitor peptides.
- Add a fixed concentration of the radioligand ([125 I]NDP- α -MSH) to all wells. The concentration of the radioligand is typically near its K_d value for the receptor.
- Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration (e.g., 1 μ M) of unlabeled NDP- α -MSH.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
- The K_i value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Figure 2. Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional activity (e.g., EC50).

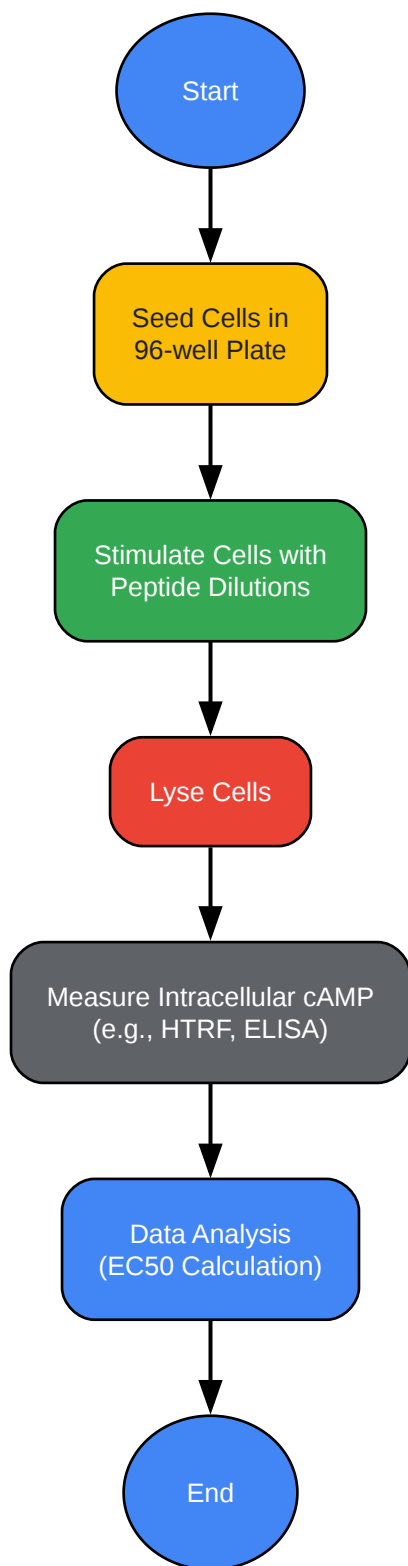
Materials:

- HEK293 cells expressing the melanocortin receptor of interest.
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
- Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
- Test peptides: **ACTH (4-11)**, full-length ACTH, α -MSH.
- Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
- cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

- Seed the cells in a 96-well plate and grow to 80-90% confluency.
- On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
- Prepare serial dilutions of the test peptides in stimulation buffer.
- Add the diluted peptides to the corresponding wells of the cell plate.
- Incubate the plate at 37°C for 30 minutes.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration.
- Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response) using non-linear regression analysis.



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Figure 3. Experimental workflow for a cAMP functional assay.

In conclusion, the available evidence strongly suggests that the **ACTH (4-11)** fragment has negligible cross-reactivity with melanocortin receptors. Its binding affinity and functional potency are significantly attenuated compared to longer ACTH fragments and the endogenous agonist α -MSH. For drug development purposes, this low level of activity indicates that off-target effects at these receptors are unlikely to be a major concern with this specific peptide fragment. However, the lack of comprehensive quantitative data highlights a gap in the literature and underscores the importance of detailed pharmacological characterization of all peptide fragments of interest.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. ACTH\(4-12\) is the minimal message sequence required to induce the differentiation of mouse epidermal melanocytes in serum-free primary culture - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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